molecular formula C8H8FNO3 B15224912 (S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid

(S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid

Cat. No.: B15224912
M. Wt: 185.15 g/mol
InChI Key: CEEHNYLAEZDWQQ-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid: is a chiral amino acid derivative characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the fluorination of 2-hydroxyphenylacetic acid followed by amination.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts and specific reaction environments to control the stereochemistry of the final product.

Chemical Reactions Analysis

(S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and nucleophiles like halides (for substitution) are commonly used. Reaction conditions include controlled temperature and pH levels.

  • Major Products Formed: Products include amine oxides, alcohols, and various substituted derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.

  • Biology: It can be used as a probe in biological studies to understand enzyme-substrate interactions.

  • Medicine: Potential therapeutic applications include its use as a precursor in drug synthesis and as a bioactive molecule in medicinal chemistry.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

  • Pathways Involved: It may modulate biochemical pathways related to metabolism, signaling, and cellular processes.

Comparison with Similar Compounds

(S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid: is compared with similar compounds such as:

  • (R)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid: The enantiomer with opposite stereochemistry.

  • 2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the fluorine atom.

  • 2-Amino-2-(2-hydroxy-4-fluorophenyl)acetic acid: Different position of the hydroxyl group.

These compounds differ in their biological activity and chemical properties, highlighting the uniqueness of This compound .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

(2S)-2-amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8FNO3/c9-4-1-2-5(6(11)3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1

InChI Key

CEEHNYLAEZDWQQ-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)O)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)O)C(C(=O)O)N

Origin of Product

United States

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